An In-depth Technical Guide to the Synthesis and Characterization of Trisodium Nitrilotriacetate
An In-depth Technical Guide to the Synthesis and Characterization of Trisodium Nitrilotriacetate
Introduction
Trisodium (B8492382) Nitrilotriacetate (Na3NTA), the trisodium salt of nitrilotriacetic acid (NTA), is a versatile aminopolycarboxylic acid and a powerful chelating agent.[1][2] With the chemical formula C₆H₆NNa₃O₆, it appears as a white, crystalline, water-soluble solid.[2][3] Its primary function is to form stable, water-soluble complexes with metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which makes it highly valuable in a wide range of industrial and scientific applications.[1][3]
Historically, Na3NTA was developed as an alternative to phosphates in detergent formulations to prevent the eutrophication of waterways.[2] Its applications have since expanded to include water treatment, industrial cleaning, textile processing, metal plating, and as a stabilizer in pharmaceuticals.[3][4][5] In the laboratory, it is used in complexometric titrations and for protein purification via the His-tag method.[1] This guide provides a detailed overview of the primary synthesis routes and the key analytical techniques for the characterization of Trisodium Nitrilotriacetate.
Synthesis of Trisodium Nitrilotriacetate
The industrial production of Trisodium Nitrilotriacetate is achieved through several synthetic pathways. The choice of method often depends on factors such as cost, availability of raw materials, and environmental considerations. The most common routes start from ammonia (B1221849) or its derivatives and involve carboxymethylation.
The synthesis generally involves the formation of nitrilotriacetic acid (NTA), which is subsequently neutralized with a stoichiometric amount of sodium hydroxide (B78521) to yield the trisodium salt.[2]
Caption: Key industrial synthesis routes for Nitrilotriacetic Acid (NTA) and its conversion to Trisodium NTA.
Summary of Synthesis Methods
| Method | Key Reactants | Reaction Type | Key Features | Citations |
| Cyanomethylation (Strecker Synthesis) | Ammonia, Formaldehyde, Hydrogen Cyanide (or NaCN) | Two-step: Nitrile formation followed by hydrolysis | This is a primary commercial route. The reaction first produces nitrilotriacetonitrile, which is then saponified.[6] | [1],[6] |
| Chloroacetic Acid Method | Ammonia (or Ammonium (B1175870) Salts), Chloroacetic Acid, Sodium Hydroxide | Alkylation / Condensation | An older route involving the direct alkylation of ammonia. Can be costly due to the price of chloroacetic acid.[7] | [1],[7] |
| Hydroxyacetonitrile Method | Ammonia, Hydroxyacetonitrile, Sodium Hydroxide | One-pot hydrolysis | A cleaner process that avoids highly toxic cyanide gas. The reaction directly yields the aqueous solution of sodium nitrilotriacetate.[8] | [7],[8] |
| Triethanolamine Oxidation | Triethanolamine, Alkali, Catalyst | Oxidation | Requires high temperatures and pressures, making it equipment and energy-intensive.[7] | [1],[7] |
Experimental Protocols for Synthesis
1. Synthesis from Nitrilotriacetic Acid (Laboratory Scale)
This method involves the direct neutralization of commercially available nitrilotriacetic acid.
-
Materials : Nitrilotriacetic acid (NTA), Sodium Hydroxide (NaOH), Distilled Water.
-
Procedure :
-
Prepare a sodium hydroxide solution by dissolving a stoichiometric amount (3 molar equivalents) of NaOH in distilled water. For example, dissolve 2.40 grams of NaOH in 30 mL of distilled water.[9]
-
In a separate beaker, weigh out 1 molar equivalent of nitrilotriacetic acid (e.g., 11.47 grams).[9]
-
Slowly add the NTA powder to the continuously stirred sodium hydroxide solution. The NTA will dissolve as it is neutralized.
-
Continue stirring the reaction mixture for approximately 30 minutes at room temperature to ensure the reaction goes to completion.[9]
-
The resulting clear solution is aqueous Trisodium Nitrilotriacetate. The solid product can be obtained by evaporation of the water, followed by crystallization.[10]
-
2. Synthesis from Sodium Chloroacetate (B1199739) and Ammonium Chloride
This protocol describes the formation of NTA from more basic precursors, followed by neutralization.
-
Materials : Sodium Chloroacetate, Ammonium Chloride, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl), Water.
-
Procedure :
-
Dissolve sodium chloroacetate and ammonium chloride in water in a 3:1 molar ratio and place the solution in a reaction flask.[4]
-
Slowly add a sodium hydroxide solution to the flask while monitoring the pH. Maintain the pH of the reaction mixture between 9 and 11.[4]
-
Allow the condensation reaction to proceed for 2 hours with stirring.[4]
-
After the reaction period, cool the mixture and acidify it with concentrated HCl to precipitate the nitrilotriacetic acid.
-
Filter the crude NTA product. The resulting filtrate contains Trisodium Nitrilotriacetate and sodium chloride.[4]
-
The solid Na3NTA can be isolated by evaporating the water from the filtrate.[4]
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Characterization of Trisodium Nitrilotriacetate
Proper characterization is essential to confirm the identity, purity, and properties of the synthesized Trisodium Nitrilotriacetate. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.
Caption: A typical workflow for the analytical characterization of synthesized Trisodium Nitrilotriacetate.
Summary of Characterization Techniques
| Technique | Information Provided | Typical Results / Parameters | Citations |
| FTIR Spectroscopy | Identification of functional groups (C=O, C-N, O-H). | Shows characteristic peaks for carboxylate (COO⁻) stretches and C-N bonds. | [11],[12],[13] |
| ¹H and ¹³C NMR | Confirmation of chemical structure and purity. | A single sharp singlet in ¹H NMR for the six equivalent methylene (B1212753) protons (-CH₂-). | [14],[15],[16],[17] |
| Gas Chromatography (GC) | Quantitative analysis and impurity profiling. | Requires derivatization to an ester form to increase volatility. Often used with a nitrogen-specific detector.[18] | [19],,[20],[21] |
| HPLC | Separation and quantification of NTA and related compounds. | Reverse-phase HPLC can be used with a mobile phase of acetonitrile (B52724) and water with a suitable acid (e.g., phosphoric or formic acid).[22] | [22] |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperature, and presence of hydrates. | TGA shows weight loss corresponding to dehydration and decomposition. DSC shows endothermic/exothermic events.[23] | [23],[13] |
| Colorimetry | Quantitative determination in aqueous solutions. | The Zinc-Zincon method is a common colorimetric assay for NTA.[19] | [19], |
Experimental Protocols for Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective : To identify the characteristic functional groups of Na3NTA.
-
Procedure :
-
Prepare the sample by mixing a small amount of the dried Na3NTA powder with potassium bromide (KBr) and pressing it into a thin, transparent pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the powder directly onto the crystal.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum for key absorption bands: a broad peak around 3500-3000 cm⁻¹ (if hydrated), and strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group around 1580 cm⁻¹ and 1400 cm⁻¹, respectively.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the molecular structure of Na3NTA.
-
Procedure :
-
Dissolve a small amount of the Na3NTA sample in deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. A single sharp peak is expected for the six equivalent methylene protons (N(CH₂COONa)₃).[14][16]
-
Acquire the ¹³C NMR spectrum. Two distinct signals are expected: one for the methylene carbons (-CH₂) and one for the carboxylate carbons (-COO⁻).[17]
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of Na3NTA and quantify it.
-
Procedure :
-
Method : Reverse-phase HPLC.[22]
-
Column : A C18 or similar reverse-phase column (e.g., Newcrom R1).[22]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid or formic acid is typically added to control pH and improve peak shape.[22]
-
Sample Preparation : Prepare a standard solution of known concentration and dissolve the synthesized sample in the mobile phase.
-
Detection : UV detection at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS) if formic acid is used in the mobile phase.[22]
-
Inject the sample and standard solutions, and compare the retention times and peak areas to determine purity and concentration.
-
4. Thermogravimetric Analysis (TGA)
-
Objective : To assess thermal stability and determine the water of hydration.
-
Procedure :
-
Place a small, accurately weighed amount of the Na3NTA sample (typically 5-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the weight loss as a function of temperature.
-
Analyze the resulting thermogram. For Na3NTA monohydrate, an initial weight loss corresponding to one water molecule will be observed before the onset of decomposition at a higher temperature.[13][24]
-
References
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- 14. Trisodium nitrilotriacetate(5064-31-3) 1H NMR spectrum [chemicalbook.com]
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- 16. NITRILOTRIACETIC ACID DISODIUM SALT(15467-20-6) 1H NMR spectrum [chemicalbook.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
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